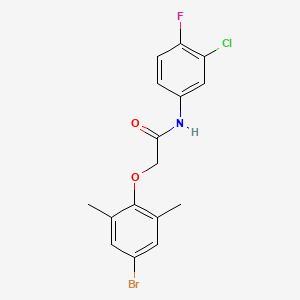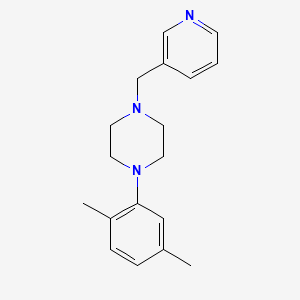
2-decyl-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-decyl-1H-benzimidazole is a synthetic compound that belongs to the class of benzimidazoles. It has gained significant attention in recent years due to its potential use in various scientific research applications. This compound possesses unique properties that make it an attractive candidate for use in various fields.
作用機序
The mechanism of action of 2-decyl-1H-benzimidazole is not fully understood. However, it is believed to act by inhibiting the activity of enzymes such as DNA topoisomerases and histone deacetylases. This inhibition leads to the disruption of cellular processes such as DNA replication and gene expression, ultimately leading to cell death.
Biochemical and Physiological Effects
2-decyl-1H-benzimidazole has been shown to have various biochemical and physiological effects. It has been found to induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS). This oxidative stress can cause DNA damage and cell death. Additionally, 2-decyl-1H-benzimidazole has been shown to inhibit the growth of blood vessels, which is important in the treatment of cancer.
実験室実験の利点と制限
One advantage of using 2-decyl-1H-benzimidazole in lab experiments is its broad-spectrum antimicrobial activity. This makes it a useful compound for testing the efficacy of new antimicrobial agents. Additionally, its anticancer properties make it a promising candidate for the development of new cancer treatments. However, one limitation of using 2-decyl-1H-benzimidazole is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
将来の方向性
There are several future directions for the use of 2-decyl-1H-benzimidazole in scientific research. One direction is the development of new antimicrobial agents based on the structure of this compound. Another direction is the development of new cancer treatments that target the specific mechanisms of action of 2-decyl-1H-benzimidazole. Additionally, the use of this compound in the development of new materials such as polymers and nanoparticles is an area of future research.
Conclusion
In conclusion, 2-decyl-1H-benzimidazole is a synthetic compound that has gained significant attention in recent years due to its potential use in various scientific research applications. Its broad-spectrum antimicrobial activity and anticancer properties make it a promising candidate for the development of new treatments. Further studies are needed to fully understand the mechanism of action and potential side effects of this compound. The future directions for the use of 2-decyl-1H-benzimidazole in scientific research are diverse and promising.
合成法
The synthesis of 2-decyl-1H-benzimidazole involves the reaction between 2-aminobenzimidazole and decyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate. The product is then purified using column chromatography to obtain pure 2-decyl-1H-benzimidazole. This synthesis method has been optimized to obtain high yields of the compound.
科学的研究の応用
2-decyl-1H-benzimidazole has been used in various scientific research applications. It has been found to exhibit antimicrobial activity against a wide range of bacteria and fungi. This compound has also been shown to possess anticancer properties. It inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, 2-decyl-1H-benzimidazole has been used in the development of new materials such as polymers and nanoparticles.
特性
IUPAC Name |
2-decyl-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2/c1-2-3-4-5-6-7-8-9-14-17-18-15-12-10-11-13-16(15)19-17/h10-13H,2-9,14H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEUKYAKMPDPLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1=NC2=CC=CC=C2N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60217192 |
Source


|
| Record name | Benzimidazole, 2-decyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60217192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6699-69-0 |
Source


|
| Record name | Benzimidazole, 2-decyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006699690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzimidazole, 2-decyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60217192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-{[({5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)amino]methyl}benzoate](/img/structure/B5101432.png)
![1-(3-methylbutyl)-3-(4-morpholinylcarbonyl)-5-{[3-(3-thienyl)-1H-pyrazol-5-yl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5101442.png)
![1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(4-methylphenyl)thio]piperidine](/img/structure/B5101458.png)

![2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5101461.png)

![N-[2-(aminocarbonyl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5101473.png)
![N~2~-{3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-L-leucinamide](/img/structure/B5101475.png)
![5-{3-[3-(2,5-dimethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5101487.png)




![3-[2-(3-bromophenyl)-2-oxoethyl]-1,2-dimethyl-1H-3,1-benzimidazol-3-ium bromide](/img/structure/B5101526.png)